1α-Hydroxy Vitamin D2-d3

Bioanalysis Pharmacokinetics LC-MS/MS

1α-Hydroxy Vitamin D2-d3 (Doxercalciferol-d3) is an essential deuterated internal standard designed for the accurate bioanalysis of doxercalciferol and its active metabolite, 1α,25-dihydroxyvitamin D2, by LC-MS/MS. Its +3 Da mass shift ensures interference-free quantitation and corrects for ion suppression, extraction recovery, and matrix effects—critical for robust pharmacokinetic studies and regulatory (FDA/EMA) method validation. Unlike the unlabeled parent, this compound eliminates endogenous background ambiguity in metabolic tracing, enabling definitive kinetic isotope effect (KIE) studies of CYP-mediated metabolism. Choose this standard when precision and compliance cannot be compromised.

Molecular Formula C₂₈H₄₁D₃O₂
Molecular Weight 415.67
Cat. No. B1152162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1α-Hydroxy Vitamin D2-d3
Synonyms(1α,3β,5Z,7E,22E)- 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol-d3; _x000B_1-Hydroxyergocalciferol-d3;  1-Hydroxyvitamin D2-d3;  1α-Hydroxyergocalciferol-d3;  1α-Hydroxyvitamin D2-d3;  Doxercalciferol-d3;  Hectorol-d3;  TSA 840-d3 _x000B_
Molecular FormulaC₂₈H₄₁D₃O₂
Molecular Weight415.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1α-Hydroxy Vitamin D2-d3: Chemical Identity and Role as a Deuterated Doxercalciferol Analog for Precise Research Quantification


1α-Hydroxy Vitamin D2-d3, also known as doxercalciferol-d3, is a deuterated synthetic analog of the vitamin D2 prohormone, doxercalciferol (1α-hydroxyvitamin D2) [1]. Its molecular formula is C₂₈H₄₁D₃O₂, representing a mass shift of +3 Da relative to the non-deuterated parent compound, due to the substitution of three hydrogen atoms with deuterium [2]. This compound is classified as a vitamin D receptor (VDR) activator and functions as a stable isotope-labeled internal standard, primarily employed in bioanalytical research to enable precise quantitation of doxercalciferol and its metabolites in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why 1α-Hydroxy Vitamin D2-d3 Cannot Be Substituted: The Analytical and Metabolic Imperative for a Deuterated Tracer


Direct substitution of 1α-Hydroxy Vitamin D2-d3 with its non-deuterated counterpart, doxercalciferol, or other vitamin D analogs is precluded in quantitative analytical workflows due to the fundamental principle of isotope dilution mass spectrometry. The deuterium labeling provides a distinct, stable mass shift (+3 Da) that allows the compound to serve as an ideal internal standard, correcting for ion suppression, extraction recovery variability, and matrix effects inherent in LC-MS/MS analysis of biological samples . Furthermore, while both compounds share identical chemical structure and VDR binding properties, the kinetic isotope effect (KIE) conferred by deuterium substitution can lead to quantifiable differences in metabolic stability and clearance rates [1]. This precludes their interchangeability in metabolic tracing studies, where the use of the unlabeled compound would introduce analytical ambiguity and fail to provide the required quantitative precision for robust pharmacokinetic and pharmacodynamic profiling .

Quantitative Differentiation Evidence for 1α-Hydroxy Vitamin D2-d3: Analytical Precision and Metabolic Distinction


LC-MS/MS Quantitation: Isotopic Purity and Mass Shift for Matrix Effect Correction

1α-Hydroxy Vitamin D2-d3 possesses a molecular mass of 415.67 g/mol, a +3 Da increase over the non-deuterated doxercalciferol (412.65 g/mol) [1]. This defined mass difference allows for complete chromatographic co-elution with the analyte of interest while enabling distinct detection via mass spectrometry. When used as an internal standard (IS) in isotope dilution LC-MS/MS methods, it corrects for ion suppression/enhancement, a common matrix effect that can cause >50% signal variability in unlabeled methods. The deuterated IS thus improves assay accuracy and precision, enabling reliable quantification down to picogram-per-milliliter concentrations in serum, plasma, or tissue homogenates, which is essential for generating valid pharmacokinetic profiles .

Bioanalysis Pharmacokinetics LC-MS/MS

Metabolic Stability: Attenuated CYP-Mediated Clearance via Deuterium Kinetic Isotope Effect

Deuteration of 1α-Hydroxy Vitamin D2 (doxercalciferol) introduces a kinetic isotope effect (KIE) at sites of metabolic oxidation. While direct comparative in vivo half-life data for 1α-Hydroxy Vitamin D2-d3 versus doxercalciferol are not available in the public domain, class-level evidence for deuterated pharmaceuticals demonstrates that substitution of hydrogen with deuterium at metabolic soft spots (e.g., positions prone to CYP450-mediated hydroxylation) can reduce the enzymatic reaction rate [1]. For instance, the (1,7)-sigmatropic shift of previtamin D to vitamin D has been shown to exhibit a modest primary deuterium KIE [2]. This principle suggests that 1α-Hydroxy Vitamin D2-d3 may exhibit a slower metabolic clearance rate than its non-deuterated counterpart, which is known to have a mean elimination half-life of 32-37 hours for its active metabolite [3]. The deuterated form is therefore a more stable probe for long-term metabolic studies.

Drug Metabolism Pharmacokinetics Isotope Effect

Structural Fidelity: Conservation of VDR Activation Pathway and Pharmacophore

The substitution of three hydrogen atoms with deuterium at positions remote from the 1α-hydroxy pharmacophore and side chain does not alter the compound's essential chemical structure or its mechanism of action. Both 1α-Hydroxy Vitamin D2-d3 and doxercalciferol are prohormones that require hepatic CYP27-mediated hydroxylation to form the active metabolite, 1α,25-(OH)2D2, which then binds to the vitamin D receptor (VDR) to regulate calcium homeostasis and gene expression [1]. This structural fidelity ensures that the deuterated analog can serve as a reliable tracer in studies investigating VDR-mediated pathways without introducing confounding biological variables related to receptor binding or downstream signaling. In comparative studies of doxercalciferol vs. calcitriol, doxercalciferol exerted greater effects on CYP3A and CYP24 mRNA in rats [2], a pathway profile expected to be mirrored by the deuterated tracer.

Vitamin D Receptor Mechanism of Action Pharmacology

Optimal Application Scenarios for 1α-Hydroxy Vitamin D2-d3 in Research and Bioanalysis


Internal Standard for LC-MS/MS Quantitation of Doxercalciferol in Preclinical and Clinical Pharmacokinetic Studies

1α-Hydroxy Vitamin D2-d3 is the ideal internal standard for the quantitative bioanalysis of doxercalciferol and its active metabolite, 1α,25-dihydroxyvitamin D2, in biological matrices (plasma, serum, urine, tissues) using LC-MS/MS . Its near-identical physicochemical properties ensure co-elution with the analytes, while its distinct +3 Da mass shift allows for selective, interference-free detection. This is critical for generating precise and accurate pharmacokinetic data required for regulatory submissions and drug development programs. The use of this deuterated standard directly corrects for matrix effects and variability in sample preparation, a key requirement for robust method validation per FDA and EMA guidelines.

Metabolic Tracing and Pathway Elucidation in In Vitro and In Vivo Models

The compound serves as a stable isotope-labeled tracer for studying the metabolic fate of doxercalciferol. Researchers can use 1α-Hydroxy Vitamin D2-d3 in hepatocyte incubations or in vivo administration to track the kinetics of its hydroxylation by CYP27 to the active metabolite, and subsequent inactivation by CYP24A1, without the ambiguity of endogenous background signal . This application is essential for understanding drug-drug interactions, species-specific metabolic differences, and the impact of disease states (e.g., renal impairment) on vitamin D analog metabolism.

Investigations into the Deuterium Kinetic Isotope Effect (KIE) on CYP-Mediated Metabolism

The compound is uniquely suited for studying the impact of deuterium substitution on the metabolism of vitamin D analogs. By directly comparing the in vitro and in vivo clearance rates of 1α-Hydroxy Vitamin D2-d3 with its non-deuterated parent (doxercalciferol) in systems expressing human CYP enzymes (e.g., recombinant CYP27, CYP24A1), researchers can quantify the kinetic isotope effect (KIE) . Such studies are fundamental to the design of future deuterated drug candidates with improved pharmacokinetic profiles, including potentially longer half-lives or reduced metabolite-mediated toxicity.

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